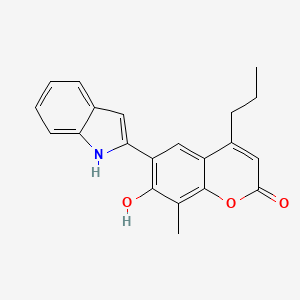![molecular formula C22H21N3O2 B14955566 2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide CAS No. 801225-35-4](/img/structure/B14955566.png)
2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties connected by an acetamide linkage, with one indole ring substituted with an acetyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Acetyl-Indole Intermediate: The first step involves the acetylation of indole using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetyl-indole.
Formation of the Acetamide Linkage: The next step involves the reaction of 3-acetyl-indole with 2-(1H-indol-3-yl)-ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)-ethyl]-ethanol.
Substitution: Formation of 5-nitro-2-(3-acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide is not fully understood but is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially modulating the activity of proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Known for its fluorescence properties and used in OLED applications.
3-(1H-Indol-3-yl)isoindolin-1-one: Synthesized through a three-component reaction and used in medicinal chemistry.
2-(1H-Indol-3-yl)ethan-1-ol: A metabolite with sleep-inducing properties.
Uniqueness
2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide is unique due to its dual indole structure and the presence of both acetyl and acetamide functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
801225-35-4 |
|---|---|
Molekularformel |
C22H21N3O2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-(3-acetylindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-15(26)19-13-25(21-9-5-3-7-18(19)21)14-22(27)23-11-10-16-12-24-20-8-4-2-6-17(16)20/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,27) |
InChI-Schlüssel |
NUQRUEHODYWRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Löslichkeit |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B14955485.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide](/img/structure/B14955493.png)

![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14955514.png)
![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955532.png)
![5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14955536.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B14955542.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14955549.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14955562.png)
![Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B14955578.png)
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955579.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955586.png)
